Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate
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Overview
Description
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloro-substituted nitrophenyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate typically involves the esterification of 2-(3-chloro-2-nitrophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-(3-chloro-2-aminophenyl)acetate.
Hydrolysis: 2-(3-chloro-2-nitrophenyl)acetic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It may be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-nitrophenyl)acetate
- Tert-butyl 2-(4-chloro-2-nitrophenyl)acetate
- Tert-butyl 2-(3-chloro-4-nitrophenyl)acetate
Uniqueness
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H14ClNO4 |
---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-10(15)7-8-5-4-6-9(13)11(8)14(16)17/h4-6H,7H2,1-3H3 |
InChI Key |
FRBOQRQUMNMKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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